

AM404 blood-brain barrier penetration comparison

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Compound Focus: AM404

CAS No.: 183718-77-6

Cat. No.: S518267

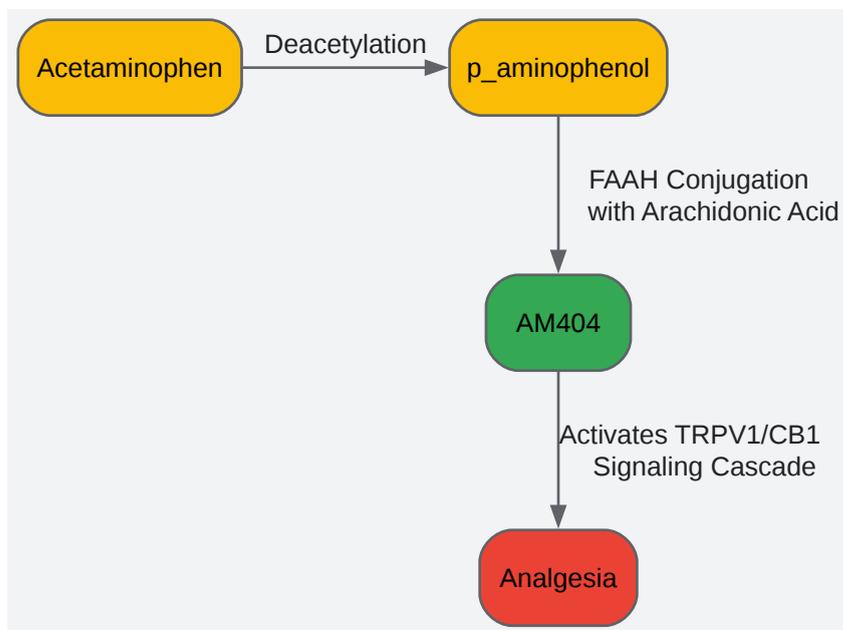
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AM404 BBB Penetration & Pharmacokinetic Data

Aspect	Experimental Findings & Data	Key References
Formation & Detection	Formed in the CNS from acetaminophen via deacetylation to <i>p</i> -aminophenol, then conjugated with arachidonic acid by FAAH enzyme. Detected in human cerebrospinal fluid (CSF).	[1] [2] [3]
Central vs. Peripheral Formation	FAAH inhibition experiments show AM404 synthesis occurs mainly at a supraspinal (brain) level, not in the periphery.	[1]

| **Quantitative PK in Rat Brain** | Dose: Acetaminophen 20 mg/kg (oral). **C_{max} (brain): AM404** = 150 pg/g; Acetaminophen = 15.8 µg/g. **AUC (0-2h, brain): AM404** = 117 pg·h/g; Acetaminophen = 8.96 µg·h/g. **T_{max} (brain):** 0.25 hour for both. | [3] |

The following diagram illustrates the established metabolic pathway through which **AM404** is formed in the brain and mediates its analgesic effects:



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Detailed Experimental Protocols

The quantitative data in the table above is derived from a key pharmacokinetic study in rats. The core methodology is outlined below [3]:

- **Animal Model:** Male Crl:CD(SD) rats.
- **Dosing:** Acetaminophen was dissolved in water (10 mg/mL) and administered orally at a human therapeutic dose of **20 mg/kg**.
- **Sample Collection:** At intervals post-administration (5, 15, 30, 60, 120 minutes), blood plasma and whole brains were collected. Brain tissues were homogenized.
- **Quantification of AM404:**
 - **Extraction:** Brain homogenate samples were processed using solid-phase extraction (Oasis MAX cartridge).
 - **Analysis:** Concentrations of **AM404** were determined using **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** with a lower limit of quantification of 2 pg/mL.

Interpretation and Research Implications

The experimental data confirms that **AM404** is formed in and penetrates the brain, but its concentration is extremely low compared to the parent drug, acetaminophen [3]. This is a critical point for your comparison

guide. The fact that it is active at such low levels suggests it is a highly potent metabolite.

For your objective guide, you could highlight:

- **Key Differentiator:** Unlike many direct-acting drugs, **AM404**'s BBB penetration is a function of its **in-situ biosynthesis** within the CNS, rather than passive diffusion or active transport from the bloodstream [1] [3].
- **Comparative Context:** While direct, head-to-head BBB permeability data (like log BB) for **AM404** versus other compounds is lacking, its established formation and potent activity at low concentrations justify its classification as a CNS-penetrant molecule with a unique pro-drug mechanism.

To further your research, you could:

- **Explore Predictive Models:** Consult large BBB permeability databases (like B3DB) and recent machine learning models that use parameters like 3D polar surface area to predict penetration, which could provide a computational comparison point for **AM404** [4] [5].
- **Focus on Mechanism:** Emphasize the clinical implication of its mechanism: because it works centrally and has a different MoA from NSAIDs, paracetamol (acetaminophen) can be safely and effectively combined with other analgesics for enhanced effect [1] [2].

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